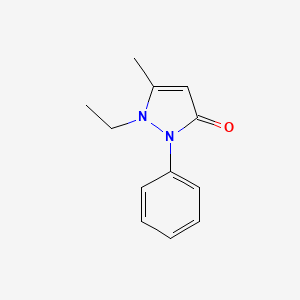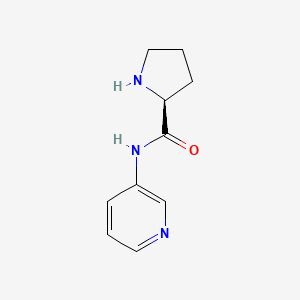
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chiral compound with a pyridine ring attached to a pyrrolidine ring via a carboxamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with (S)-pyrrolidine-2-carboxylic acid. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to ensure the retention of the chiral integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to optimize yield and efficiency. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyrrolidine-2-amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
科学研究应用
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- ®-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- N-(pyridin-2-yl)pyrrolidine-2-carboxamide
- N-(pyridin-4-yl)pyrrolidine-2-carboxamide
Uniqueness
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-N-(pyridin-3-yl)pyrrolidine-2-carboxamide. The position of the pyridine ring also influences its reactivity and interaction with molecular targets, making it distinct from other positional isomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(2S)-N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14)/t9-/m0/s1 |
InChI 键 |
HOQVOMSGUVLPIL-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)NC2=CN=CC=C2 |
规范 SMILES |
C1CC(NC1)C(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11747003.png)
![1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B11747008.png)
![4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11747012.png)
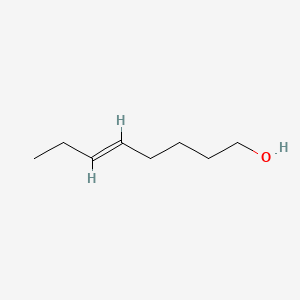
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11747016.png)
![1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B11747017.png)
![4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747018.png)
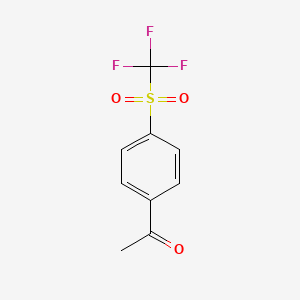
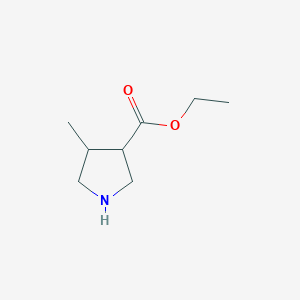
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747038.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747056.png)
![3-(Dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11747059.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
